Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate can be achieved through several methods. One common approach involves the Biginelli-type reaction, which is a multicomponent reaction involving 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It has been studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme inhibition.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate: This compound shares a similar core structure but differs in the substitution pattern on the pyrazole ring.
Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate:
Uniqueness
Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This combination of structural features contributes to its distinct chemical reactivity and potential for diverse applications in scientific research .
Properties
CAS No. |
937602-26-1 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 7-methyl-2-oxo-1H-pyrazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)9-5-4-8-6-10(14)12-13(8)7(9)2/h4-6H,3H2,1-2H3,(H,12,14) |
InChI Key |
XPQGIAIBXGRBGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=O)N2)C=C1)C |
Origin of Product |
United States |
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